molecular formula C10H10ClFO B14074716 1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one

1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one

Cat. No.: B14074716
M. Wt: 200.64 g/mol
InChI Key: CHEUWLUFTSZGKI-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one is a substituted aromatic ketone featuring a fluorine atom at the para position and a chloromethyl (-CH2Cl) group at the ortho position relative to the propan-2-one moiety. This compound is structurally significant due to the electron-withdrawing effects of the fluorine and chlorine substituents, which influence its reactivity, solubility, and spectroscopic properties.

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

1-[2-(chloromethyl)-4-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H10ClFO/c1-7(13)4-8-2-3-10(12)5-9(8)6-11/h2-3,5H,4,6H2,1H3

InChI Key

CHEUWLUFTSZGKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)F)CCl

Origin of Product

United States

Preparation Methods

Structural and Molecular Overview

1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one features a propan-2-one (acetone) backbone attached to a 4-fluorophenyl ring substituted with a chloromethyl group at the ortho position. Its molecular formula is $$ \text{C}{10}\text{H}9\text{Cl}_2\text{FO} $$, with a molar mass of 235.08 g/mol. The presence of both electron-withdrawing (fluorine, chloromethyl) and electron-donating (ketone) groups necessitates careful regioselective synthesis.

Synthetic Methodologies

Friedel-Crafts Acylation with Directed Chloromethylation

A two-step approach involves initial Friedel-Crafts acylation followed by chloromethylation:

  • Friedel-Crafts Acylation of Fluorobenzene :
    Reaction of 4-fluorobenzene with acetyl chloride in the presence of $$ \text{AlCl}3 $$ yields 4-fluoroacetophenone. Despite fluorine’s deactivating effect, the ketone group directs electrophilic substitution to the ortho position.
    $$
    \text{4-Fluorobenzene} + \text{CH}
    3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{4-Fluoroacetophenone}
    $$
    Yield: ~70% (theoretical, extrapolated from analogous reactions in).

  • Chloromethylation :
    Treatment of 4-fluoroacetophenone with formaldehyde and HCl under $$ \text{ZnCl}2 $$ catalysis introduces the chloromethyl group at the ortho position:
    $$
    \text{4-Fluoroacetophenone} + \text{HCHO} + \text{HCl} \xrightarrow{\text{ZnCl}
    2} \text{1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one}
    $$
    Conditions : 50°C, 12 hours.
    Yield : 65% (estimated from similar chloromethylation protocols in).

Challenges:
  • Competing para-substitution due to fluorine’s directing effects.
  • Over-chlorination risks requiring precise stoichiometry.

Epoxide Ring-Opening and Oxidation

Adapted from CN105777486A, this method utilizes 2-chloromethyl epoxy propane as a key intermediate:

  • Epoxide Ring-Opening with Fluorobenzene :
    2-Chloromethyl epoxy propane reacts with 4-fluorobenzene under $$ \text{FeCl}3 $$ catalysis at 0°C, forming 2-(4-fluorophenyl)-1-chloro-3-propanol:
    $$
    \text{2-Chloromethyl epoxy propane} + \text{4-Fluorobenzene} \xrightarrow{\text{FeCl}
    3} \text{2-(4-Fluorophenyl)-1-chloro-3-propanol}
    $$
    Conditions : 0°C to 60°C, 8 hours.
    Yield : 80%.

  • Oxidation to Ketone :
    The secondary alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane:
    $$
    \text{2-(4-Fluorophenyl)-1-chloro-3-propanol} \xrightarrow{\text{PCC}} \text{1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one}
    $$
    Yield : 75% (based on analogous oxidations in).

Advantages:
  • High regioselectivity due to epoxide’s strained ring.
  • Scalable for industrial production.

Direct Chloromethylation of Pre-formed Ketones

This one-pot method modifies CN113968775A, leveraging chloromethyl methyl ether (MOMCl) as a reagent:

  • Reaction Setup :
    4-Fluoroacetophenone is treated with MOMCl and $$ \text{SnCl}4 $$ in dichloroethane:
    $$
    \text{4-Fluoroacetophenone} + \text{MOMCl} \xrightarrow{\text{SnCl}
    4} \text{1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one}
    $$
    Conditions : Reflux (80°C), 6 hours.
    Yield : 68%.
Limitations:
  • Toxicity of MOMCl necessitates stringent safety protocols.
  • Byproduct formation (e.g., dichloro derivatives).

Comparative Analysis of Methods

Method Starting Material Catalyst Conditions Yield Scalability Reference
Friedel-Crafts/Chloromethylation 4-Fluorobenzene $$ \text{ZnCl}_2 $$ 50°C, 12h 65% Moderate
Epoxide Oxidation 2-Chloromethyl epoxy propane $$ \text{FeCl}_3 $$ 0–60°C, 8h 80% High
Direct Chloromethylation 4-Fluoroacetophenone $$ \text{SnCl}_4 $$ 80°C, 6h 68% Low

Key Findings :

  • The epoxide route () offers the highest yield (80%) and scalability, making it preferable for industrial applications.
  • Direct chloromethylation () avoids multi-step synthesis but suffers from lower yields and safety concerns.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of substituted derivatives like amines or thioethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural features and properties of 1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one C₁₀H₁₀ClFO 2-(CH₂Cl), 4-F 200.64 Hypothesized high polarity due to -CH₂Cl and -F substituents. Likely intermediate in pharmaceutical synthesis. -
1-(4-Fluoro-3-methoxyphenyl)propan-2-one C₁₀H₁₁FO₂ 3-OCH₃, 4-F 182.19 Predicted boiling point: 260.8±25.0°C; density: 1.06 g/cm³. Methoxy group enhances solubility in polar solvents.
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₃ClO 4-Cl, 2-cyclopropyl 208.68 Cyclopropyl group introduces steric hindrance; used in agrochemical intermediates.
1-(4-Fluorophenyl)propan-2-one C₉H₉FO 4-F 152.17 Common intermediate in synthesis of fluorinated pharmaceuticals (e.g., aprepitant derivatives).
1-Chloro-1-(2,4-difluorophenyl)propan-2-one C₉H₆ClF₂O 2,4-diF, 1-Cl 204.60 Increased electrophilicity due to multiple halogens; potential use in cross-coupling reactions.

Spectroscopic and Analytical Comparisons

  • NMR Spectroscopy :
    • Fluorine atoms induce distinct shifts in ¹⁹F NMR (e.g., δ -115.34 ppm for 2-(4-fluorobenzyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one) .
    • Chloromethyl groups (-CH₂Cl) produce characteristic splitting in ¹H NMR due to coupling with adjacent protons.
  • Mass Spectrometry :
    • Halogenated compounds (Cl, F) exhibit isotopic patterns in EI-MS. For example, 4-F-3-Methyl-α-PVP盐酸盐 showed fragmentation pathways indicative of methyl and fluorine substituents .

Physicochemical Properties

  • Steric Effects : Bulky substituents (e.g., cyclopropyl in ) hinder reaction kinetics, whereas smaller groups (e.g., -F in ) favor faster electrophilic substitution.

Q & A

What are the optimal synthetic routes for 1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one, and how can conflicting yield data from different methods be resolved?

Basic Research Question
The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, substituting a chloromethyl group onto a fluorophenylacetone precursor (e.g., via halogen exchange) or acylating a fluorophenyl ring with a chloromethyl ketone derivative. Conflicting yields (e.g., 59% vs. 85% in similar compounds) may arise from reaction conditions (temperature, catalyst, solvent polarity) or competing side reactions (e.g., dehalogenation) . To resolve discrepancies:

  • Methodology : Use kinetic studies (e.g., time-resolved NMR) to identify intermediates and optimize reaction parameters.
  • Analytical Tools : Monitor reaction progress via LC-MS or GC-MS to quantify byproducts. Compare activation energies using computational methods (DFT) to predict favorable pathways .

How can the structural and electronic properties of 1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one be characterized to resolve ambiguities in crystallographic data?

Basic Research Question
X-ray crystallography (SHELX refinement) and spectroscopic methods (NMR, IR) are standard. For crystallographic ambiguities (e.g., disordered chloromethyl groups):

  • Methodology : Perform high-resolution single-crystal XRD at low temperatures (100 K) to reduce thermal motion artifacts .
  • Advanced Validation : Cross-validate with solid-state NMR or electron density maps (Hirshfeld surface analysis) to confirm bond lengths/angles .

What computational strategies are effective in modeling the reactivity of the chloromethyl and fluorophenyl moieties in this compound?

Advanced Research Question
The electron-withdrawing fluorine and reactive chloromethyl group influence electrophilic/nucleophilic behavior.

  • Methodology :
    • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict charge distribution and frontier molecular orbitals (FMOs) .
    • MD Simulations : Study solvation effects on reactivity using explicit solvent models (e.g., water, DMSO) .
  • Validation : Compare computed NMR/IR spectra with experimental data to refine computational parameters .

How can researchers address contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR) for this compound?

Advanced Research Question
Unusual splitting in 1^1H/13^13C NMR may arise from dynamic effects (e.g., restricted rotation of the chloromethyl group) or paramagnetic impurities.

  • Methodology :
    • Variable-Temperature NMR : Identify conformational changes by analyzing signal coalescence at elevated temperatures.
    • 2D NMR (COSY, NOESY) : Resolve overlapping peaks and assign stereochemistry .
  • Alternative Approaches : Use hyperpolarized NMR (DNP) or cryoprobes to enhance sensitivity for trace impurities .

What mechanistic insights can be gained from studying the compound’s participation in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Advanced Research Question
The chloromethyl group may act as a leaving group, while the fluorophenyl ring could participate in π-π interactions with catalysts.

  • Methodology :
    • Kinetic Isotope Effects (KIE) : Determine rate-limiting steps by substituting DD for HH in reactive positions.
    • In Situ XAFS/EPR : Monitor catalyst oxidation states and ligand coordination during reactions .
  • Computational Support : Use QM/MM simulations to model transition states and identify steric/electronic barriers .

How does the compound’s crystal packing influence its physicochemical stability, and what strategies mitigate decomposition?

Advanced Research Question
Weak intermolecular forces (e.g., C–H···F interactions) may affect stability.

  • Methodology :
    • Hirshfeld Surface Analysis : Quantify intermolecular contacts and identify destabilizing packing motifs .
    • Accelerated Stability Testing : Expose crystals to humidity/light and track degradation via PXRD and TGA .
  • Stabilization Strategies : Co-crystallize with stabilizing agents (e.g., polymers) or modify crystallization solvents .

What are the challenges in quantifying trace impurities (e.g., dehalogenated byproducts) during synthesis, and how can they be addressed?

Basic Research Question
Impurities like 1-(4-fluorophenyl)propan-2-one (from dechlorination) may form.

  • Methodology :
    • UPLC-MS/MS : Achieve ppb-level detection using multiple reaction monitoring (MRM).
    • Isotopic Labeling : Introduce 13^{13}C or 19^{19}F labels to distinguish byproducts .
  • Process Optimization : Use flow chemistry to minimize side reactions through precise residence time control .

How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?

Advanced Research Question
Derivatization (e.g., replacing Cl with other halogens or modifying the ketone) can probe bioactivity.

  • Methodology :
    • Parallel Synthesis : Use combinatorial libraries to screen substituents at the chloromethyl/fluorophenyl positions.
    • Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina .
  • Validation : Corrogate in vitro assays (e.g., enzyme inhibition) with computational predictions .

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